Tert-butyl acetoacetate

Overview

Description

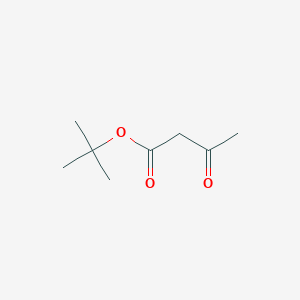

Tert-butyl acetoacetate: is an organic compound with the molecular formula C8H14O3. It is a β-keto ester, which means it contains both a ketone and an ester functional group. This compound is widely used in organic synthesis due to its reactivity and versatility. It is a colorless liquid with a fruity odor and is soluble in organic solvents.

Mechanism of Action

Target of Action

Tert-butyl acetoacetate (t-BAA) is primarily used to acetoacetylate hydroxyl-bearing coatings resins, such as polyesters, acrylics, cellulosics, and epoxies . It is also used as an acetoacetylating reagent in pharmaceutical, agrichemical, and pigment applications . The primary targets of t-BAA are therefore these hydroxyl-bearing resins and other organic compounds that can undergo acetoacetylation .

Mode of Action

The mode of action of t-BAA involves its use as an acetoacetylating reagent. It reacts with its targets (hydroxyl-bearing resins and other organic compounds) to introduce an acetoacetyl group . This reaction is facilitated by the fact that t-BAA is more reactive than the more commonly used methyl or ethyl analogs .

Biochemical Pathways

The biochemical pathways affected by t-BAA primarily involve the acetoacetylation of organic compounds. This process can lead to the synthesis of various acetoacetic acid derivatives . The acetoacetylation mechanism using t-BAA is distinctly different from that of typical transesterification reactions, allowing for the acetoacetylation of polyesters without altering the backbone structure .

Result of Action

The result of t-BAA’s action is the acetoacetylation of its target compounds. This can lead to the formation of various acetoacetic acid derivatives . These derivatives can then be used in further chemical reactions, including the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .

Action Environment

The action of t-BAA can be influenced by various environmental factors. For example, the reaction rate can be affected by the temperature and the presence of catalysts . Additionally, the stability of t-BAA can be influenced by storage conditions . It is recommended to keep t-BAA away from heat, sparks, and flame, and to store it in a tightly closed container in a cool, dry, well-ventilated area .

Biochemical Analysis

Biochemical Properties

Tert-butyl acetoacetate plays a significant role in biochemical reactions. It is used to acetoacetylate hydroxyl-bearing coatings resins, such as polyesters, acrylics, cellulosics, and epoxies . It can be used as an acetoacetylating reagent in pharmaceutical, agrichemical, and pigment applications . It is also used as an intermediate for the syntheses of different organic chemicals .

Cellular Effects

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo a variety of cross-linking reactions . It is also known to react with conventional cross-linkers such as melamines and isocyanates . Additionally, it offers innovative, ambient temperature cross-linking systems through mechanisms such as the Michael reaction and enamine formation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability and ease of storage

Metabolic Pathways

This compound is metabolized by alcohol dehydrogenase and aldehyde dehydrogenase, among other enzymes, contributing to its diverse metabolic pathways .

Transport and Distribution

This compound is likely to be mobile in the environment due to its water solubility . It is soluble in water (9g/L) and may spread in water systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl acetoacetate can be synthesized through the transesterification of acetoacetic esters with tert-butyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid. The process can be summarized as follows:

Reactants: Acetoacetic ester (e.g., methyl acetoacetate) and tert-butyl alcohol.

Catalyst: Sulfuric acid.

Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the ester exchange.

Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of ketene with tert-butyl alcohol in the presence of a catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Transesterification: Tert-butyl acetoacetate undergoes transesterification reactions with various alcohols to form different acetoacetate esters.

Acetoacetylation: It is used as an acetoacetylating reagent for hydroxyl-bearing polymers, such as polyesters and acrylics.

Condensation Reactions: It can participate in condensation reactions to form β-keto amides and other derivatives.

Common Reagents and Conditions:

Reagents: Alcohols, amines, and other nucleophiles.

Conditions: Reactions are typically carried out under mild conditions with or without the presence of a catalyst.

Major Products:

Acetoacetate Esters: Formed through transesterification.

Acetoacetamides: Formed through condensation with amines.

β-Keto Esters: Formed through various condensation reactions.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Tert-butyl acetoacetate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Chemistry: It is used to acetoacetylate hydroxyl-bearing polymers, enhancing their properties and enabling cross-linking reactions.

Biology and Medicine:

Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Biochemical Research: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry:

Coatings and Adhesives: this compound is used in the production of coatings and adhesives due to its ability to enhance adhesion and reduce viscosity.

Pigments: It is used in the synthesis of pigments and dyes.

Comparison with Similar Compounds

Methyl Acetoacetate: Similar in structure but contains a methyl group instead of a tert-butyl group.

Ethyl Acetoacetate: Contains an ethyl group instead of a tert-butyl group.

Phenyl Acetoacetate: Contains a phenyl group instead of a tert-butyl group.

Uniqueness:

Reactivity: Tert-butyl acetoacetate is more reactive than its methyl and ethyl counterparts due to the steric hindrance provided by the tert-butyl group.

Stability: The tert-butyl group provides greater stability to the compound, making it easier to handle and store.

Versatility: It is widely used in various applications, including polymer chemistry, pharmaceuticals, and coatings, due to its unique reactivity and stability.

Biological Activity

Tert-butyl acetoacetate (t-BAA) is an important organic compound with diverse applications in the fields of chemistry, pharmaceuticals, and agriculture. Its biological activity has garnered interest due to its reactivity and potential therapeutic applications. This article explores the biological activity of t-BAA, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula: C₈H₁₄O₃

- Molecular Weight: 158.2 g/mol

- CAS Number: 1694-31-1

- Appearance: Colorless liquid

This compound is a stable compound under normal conditions and is reactive due to the presence of both an acetoacetate and a tert-butyl group, making it a versatile reagent in organic synthesis.

1. Reactivity in Organic Synthesis

This compound is widely utilized as an acetoacetylating agent. It reacts with alcohols and amines to form acetoacetates and acetoacetamides, respectively. This reactivity is significantly higher than that of its methyl or ethyl analogs, making it a preferred choice in synthetic organic chemistry .

2. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of t-BAA. A study involving the synthesis of a charge-transfer complex from t-BAA showed effective antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria using the disc diffusion method. The results indicated that t-BAA could serve as a promising candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Properties

In a study investigating the antimicrobial activity of t-BAA derivatives, researchers synthesized a complex using 1-chloro-2,4-dinitrobenzene and pyridine. The resulting compound exhibited significant inhibition zones against tested bacteria, suggesting that modifications to t-BAA can enhance its biological efficacy.

Applications in Pharmaceuticals

This compound's role as an intermediate in pharmaceutical synthesis is notable. It is used to produce various bioactive compounds through reactions such as:

- Mannich Reactions: Highly enantioselective Mannich reactions using t-BAA have produced benzothiazole β-keto ester derivatives with yields up to 99% and enantioselectivities reaching 98% .

- Synthesis of Anticancer Agents: Research indicates that t-BAA can be modified to yield compounds with potential anticancer activity, particularly through asymmetric reduction processes .

Properties

IUPAC Name |

tert-butyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUYRAMKJLMYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044402 | |

| Record name | tert-Butyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless liquid; [Eastman Chemical MSDS] | |

| Record name | tert-Butyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1694-31-1 | |

| Record name | tert-Butyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D3DOS61GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Tert-butyl acetoacetate has the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol.

ANone: this compound can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H and 13C): These techniques provide information about the number and types of hydrogen and carbon atoms in the molecule, their connectivity, and their chemical environment. []

- IR Spectroscopy: This method helps identify functional groups present in the molecule, particularly the characteristic carbonyl groups of the ester and ketone moieties. [, ]

- Mass Spectrometry: This technique is useful for determining the molecular weight and fragmentation pattern of the compound, providing structural insights. [, ]

A: Yes, this compound acts as a Michael donor in reactions with various Michael acceptors, enabling the synthesis of diverse molecular scaffolds. [, ]

A: this compound readily undergoes transesterification reactions with alcohols, allowing the transfer of the acetoacetate group to other molecules. This property is particularly valuable in modifying polymers, such as cellulose and polyvinyl alcohol. [, , ]

A: Yes, specific enzymes, such as lipases, can catalyze transesterification reactions of this compound with alcohols. This approach offers a greener alternative for preparing acetoacetic acid derivatives. []

A: While specific examples are limited within the provided research, computational studies, like DFT calculations, can be used to understand the electronic structure, reactivity, and interactions of this compound in various chemical reactions. []

A: While the provided research primarily focuses on this compound, modifications to the tert-butyl group would likely influence its steric hindrance and electronic properties, subsequently impacting its reactivity and applications in chemical synthesis. []

ANone: The provided research papers primarily focus on the chemical synthesis and applications of this compound. Specific information regarding SHE regulations is not discussed in detail.

ANone: this compound has been explored in the development of various materials, including:

- Hydrogels: It can be incorporated into hydrogels, providing functionality and responsiveness to stimuli like pH and redox changes. [, ]

- Fluorescent Materials: The acetoacetate group can be used to introduce fluorescent moieties into polymers, such as cellulose, through reactions like the Hantzsch reaction. []

- Biocompatible Materials: this compound has been explored as a component in biocompatible materials for applications like tympanic membrane repair. []

A: Yes, this compound is a valuable building block in synthesizing various pharmaceutical compounds. For example, it serves as a key intermediate in the synthesis of Sunitinib, a tyrosine kinase inhibitor used in cancer treatment. [, ]

A: Absolutely! this compound is a valuable precursor in synthesizing diverse heterocyclic compounds, including pyrroles, furans, and dihydropyridines. These heterocycles are prevalent in many pharmaceuticals and bioactive natural products. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.